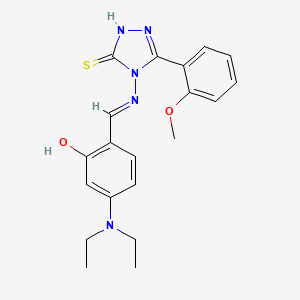
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C26H25BrN2O5 and a molecular weight of 525.404 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of 4-Butoxyphenoxyacetic acid: This is achieved by reacting 4-butoxyphenol with chloroacetic acid in the presence of a base.
Acylation: The 4-butoxyphenoxyacetic acid is then acylated with hydrazine to form the carbohydrazide derivative.
Coupling Reaction: The carbohydrazide derivative is coupled with 2-methoxyphenyl 3-bromobenzoate under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research or potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-((4-Propylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
Uniqueness
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific substituents, which may confer distinct chemical properties and reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
477729-89-8 |
|---|---|
Molekularformel |
C27H27BrN2O6 |
Molekulargewicht |
555.4 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C27H27BrN2O6/c1-3-4-14-34-22-9-11-23(12-10-22)35-18-26(31)30-29-17-19-8-13-24(25(15-19)33-2)36-27(32)20-6-5-7-21(28)16-20/h5-13,15-17H,3-4,14,18H2,1-2H3,(H,30,31)/b29-17+ |
InChI-Schlüssel |
IRDVRXCCKIFICS-STBIYBPSSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15085636.png)
![4-[4-(Allyloxy)benzoyl]-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085645.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15085647.png)
![N-(2,5-Dimethylphenyl)-2-[(3Z)-3-(3-isopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B15085658.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15085676.png)
![(5Z)-3-Heptyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085677.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15085678.png)
![(5E)-5-benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15085682.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B15085688.png)
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B15085691.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B15085692.png)
